molecular formula C14H24N4 B13213098 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane

Cat. No.: B13213098
M. Wt: 248.37 g/mol
InChI Key: AKLMSAAZRSOUGU-UHFFFAOYSA-N
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Description

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[35]nonane is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring followed by the construction of the spirocyclic framework. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and spirocyclization reactions .

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane can be compared with other similar compounds such as:

    1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.3]heptane: This compound has a similar pyrazole ring but a different spirocyclic framework, leading to distinct chemical and biological properties.

    1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.4]octane:

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts unique chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

3-[1-(2-methylpropyl)pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C14H24N4/c1-11(2)8-18-9-12(7-17-18)13-14(10-16-13)3-5-15-6-4-14/h7,9,11,13,15-16H,3-6,8,10H2,1-2H3

InChI Key

AKLMSAAZRSOUGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2C3(CCNCC3)CN2

Origin of Product

United States

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